molecular formula C13H21NO4S B603121 (2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine CAS No. 1246822-77-4

(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine

Cat. No.: B603121
CAS No.: 1246822-77-4
M. Wt: 287.38g/mol
InChI Key: TVHAVNDJZAXJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxyethyl, methoxy, methyl, and isopropyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps. One common approach is the sulfonation of a substituted benzene derivative followed by the introduction of the hydroxyethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide compound with similar chemical properties.

    p-Toluenesulfonamide: Another sulfonamide derivative with a methyl group on the benzene ring.

    N-Butylbenzenesulfonamide: A sulfonamide with a butyl group attached to the nitrogen atom.

Uniqueness

(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

1246822-77-4

Molecular Formula

C13H21NO4S

Molecular Weight

287.38g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H21NO4S/c1-9(2)11-8-13(12(18-4)7-10(11)3)19(16,17)14-5-6-15/h7-9,14-15H,5-6H2,1-4H3

InChI Key

TVHAVNDJZAXJHO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCO)OC

Origin of Product

United States

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